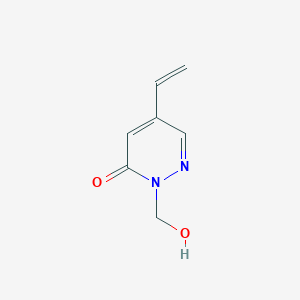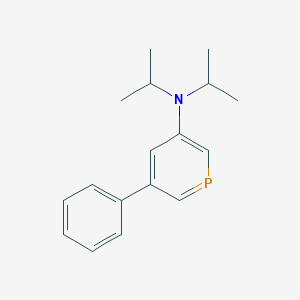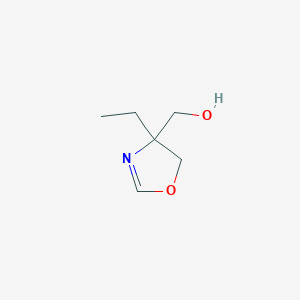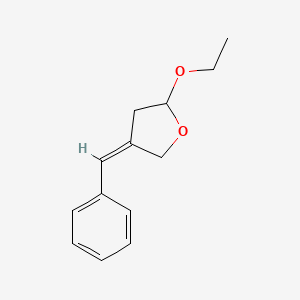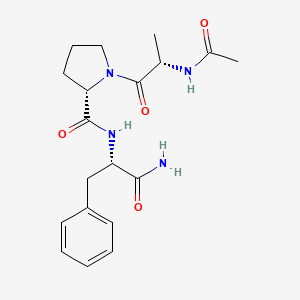![molecular formula C7H7ClN4O B12916640 6-Chloro-4-hydrazinyl-3-methyl[1,2]oxazolo[5,4-b]pyridine CAS No. 63523-62-6](/img/structure/B12916640.png)
6-Chloro-4-hydrazinyl-3-methyl[1,2]oxazolo[5,4-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydrazinyl-3-methylisoxazolo[5,4-b]pyridine typically involves the reaction of 6-chloro-3-methylisoxazolo[5,4-b]pyridine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
化学反応の分析
Types of Reactions
6-Chloro-4-hydrazinyl-3-methylisoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-4-hydrazinyl-3-methylisoxazolo[5,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
作用機序
The mechanism of action of 6-Chloro-4-hydrazinyl-3-methylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
6-Chloro-3-methylisoxazolo[5,4-b]pyridine: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine:
Uniqueness
6-Chloro-4-hydrazinyl-3-methylisoxazolo[5,4-b]pyridine is unique due to the presence of both the chlorine and hydrazinyl groups.
特性
CAS番号 |
63523-62-6 |
|---|---|
分子式 |
C7H7ClN4O |
分子量 |
198.61 g/mol |
IUPAC名 |
(6-chloro-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)hydrazine |
InChI |
InChI=1S/C7H7ClN4O/c1-3-6-4(11-9)2-5(8)10-7(6)13-12-3/h2H,9H2,1H3,(H,10,11) |
InChIキー |
SXPHEEFYPYJSBL-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC2=C1C(=CC(=N2)Cl)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


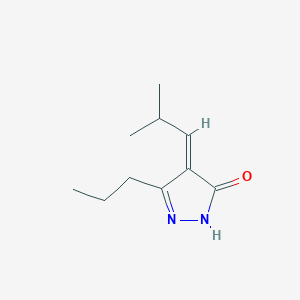
![Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12916564.png)
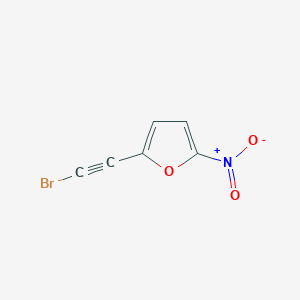
![4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12916566.png)


